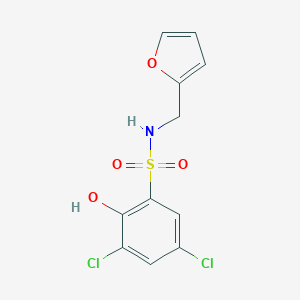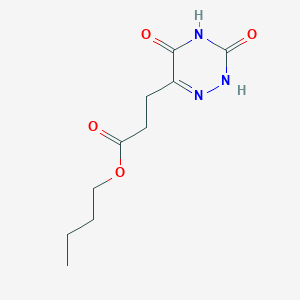
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid, also known as E-3-CBA, is a compound found naturally in plants, fungi, and bacteria. It is a colorless solid with a molecular weight of 249.6 g/mol and a melting point of 179-180 °C. E-3-CBA has been studied for its potential applications in scientific research, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Synthesis Strategies
Optoelectronic Properties : A study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a compound with structural similarities, revealed its potential as a nonlinear optical material. The work assessed its structural, optoelectronic, and thermodynamic properties, suggesting its utility in dye-sensitized solar cells (DSSC) and other optoelectronic applications (Fonkem et al., 2019).
Corrosion Inhibition : Research on (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid demonstrated its ability to form self-assembled films on iron surfaces, showcasing significant protection against iron corrosion. This study highlights the molecule's potential in creating protective coatings for metal surfaces (Zhang Zhe et al., 2009).
Synthesis and Pharmacophore Studies : Compounds containing the acrylic acid moiety, such as (E)-3-(4-(substituted)-phenyl)acrylic acids, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 and NCI tumor cell lines. These studies contribute to understanding the structure-activity relationship in drug design, particularly in cancer therapeutics (Abdel-Atty et al., 2014).
Palladium-Catalyzed Copolymerization : Ethylene-co-acrylic acid copolymers, produced through a palladium-catalyzed process, exhibit improved control over microstructures and material properties. This method addresses the limitations of traditional radical polymerization, suggesting applications in developing advanced polymeric materials with specific functional properties (Dai & Chen, 2018).
Liquid Crystalline Polymers : Studies on acrylate-containing polymers reveal their potential in creating liquid crystalline materials with specific phase behaviors and electro-optical properties, suitable for applications in displays and other optoelectronic devices (Tsai et al., 1994).
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYHVXKEHLZQP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl 6-methyl 4-[(2-hydroxyethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362912.png)
![Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B362915.png)
![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)

![3-Ethyl 6-methyl 4-[(3-pyridinylmethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362926.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)
![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B362941.png)
![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)


![2-[(2-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B362962.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
